2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol
CAS No.: 917838-90-5
Cat. No.: VC16912061
Molecular Formula: C12H16Cl2O2
Molecular Weight: 263.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917838-90-5 |
|---|---|
| Molecular Formula | C12H16Cl2O2 |
| Molecular Weight | 263.16 g/mol |
| IUPAC Name | 2,6-dichloro-4-(2,3-dimethylbutan-2-yloxy)phenol |
| Standard InChI | InChI=1S/C12H16Cl2O2/c1-7(2)12(3,4)16-8-5-9(13)11(15)10(14)6-8/h5-7,15H,1-4H3 |
| Standard InChI Key | FZUSAPJRFALNSJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)(C)OC1=CC(=C(C(=C1)Cl)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Identifiers
The compound is systematically named 2,6-dichloro-4-(2,3-dimethylbutan-2-yloxy)phenol under IUPAC guidelines . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 917838-90-5 | |
| PubChem CID | 15941192 | |
| DSSTox Substance ID | DTXSID00579983 | |
| SMILES | CC(C)C(C)(C)OC1=CC(=C(C(=C1)Cl)O)Cl |
The SMILES string reveals a central phenol ring substituted with chlorine atoms at positions 2 and 6, and a branched 2,3-dimethylbutan-2-yl ether group at position 4 .
Molecular Geometry and Conformational Analysis
X-ray crystallographic data remain unavailable, but computational models predict:
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Bond lengths: C-O ether linkage measures approximately 1.42 Å, typical for aryl ethers
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Dihedral angles: The dimethylbutyl group adopts a staggered conformation relative to the phenolic ring, minimizing steric hindrance
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Van der Waals volume: Estimated at 228.7 ų, influencing molecular packing in solid states
The 3D conformer exhibits limited flexibility due to the geminal dimethyl groups on the ether substituent, restricting rotation about the C-O bond .
Physicochemical Properties
Thermodynamic Parameters
The high logP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems . The polar surface area of 29.5 Ų classifies it as moderately permeable under Lipinski's rule-of-five criteria.
Infrared Spectroscopy
Key IR absorptions (theoretical):
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O-H stretch: 3250–3350 cm⁻¹ (broad, phenolic -OH)
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C-Cl stretch: 550–850 cm⁻¹ (multiple peaks)
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C-O-C asymmetric stretch: 1250–1275 cm⁻¹ (aryl ether linkage)
Nuclear Magnetic Resonance
Predicted NMR (400 MHz, CDCl₃):
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δ 1.25 (s, 6H, (CH₃)₂CCH₂)
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δ 1.45 (s, 6H, (CH₃)₂C-O)
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δ 5.45 (s, 1H, phenolic -OH)
NMR would show characteristic signals for quaternary carbons in the dimethylbutyl group (δ 28–32 ppm) and chlorine-substituted aromatic carbons (δ 120–130 ppm) .
Synthesis and Production Pathways
Retrosynthetic Analysis
A plausible synthesis route involves:
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Etherification: Reacting 2,6-dichlorohydroquinone with 2-bromo-2,3-dimethylbutane under basic conditions
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Selective Protection: Using trimethylsilyl chloride to protect the phenolic -OH group during ether formation
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Deprotection: Acidic hydrolysis to regenerate the free phenol
Key reaction equation:
Optimization Challenges
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Regioselectivity: Ensuring mono-etherification at the para position requires careful stoichiometric control
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Side Reactions: Competing diaryl ether formation observed at temperatures >80°C
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Purification: Silica gel chromatography typically yields >95% purity, with residual solvent removal via rotary evaporation
Industrial-scale production would necessitate continuous flow reactors to manage exothermic etherification steps and improve yield reproducibility.
The target compound's electron-withdrawing chlorine substituents may enhance stability of the phenoxyl radical, potentially improving antioxidant efficacy over methoxy analogs.
Material Science Applications
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Polymer Stabilizers: Chlorinated phenols act as UV stabilizers in polyethylene films
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Epoxy Resin Modifiers: Ether linkages improve crosslinking density in thermoset polymers
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Antimicrobial Coatings: Chlorophenol derivatives inhibit biofilm formation on medical devices
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